

Application Notes and Protocols for the Synthesis of Isopyrazam, Sedaxane, and Bixafen

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Compound of Interest

Compound Name: *3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid*

Cat. No.: B173558

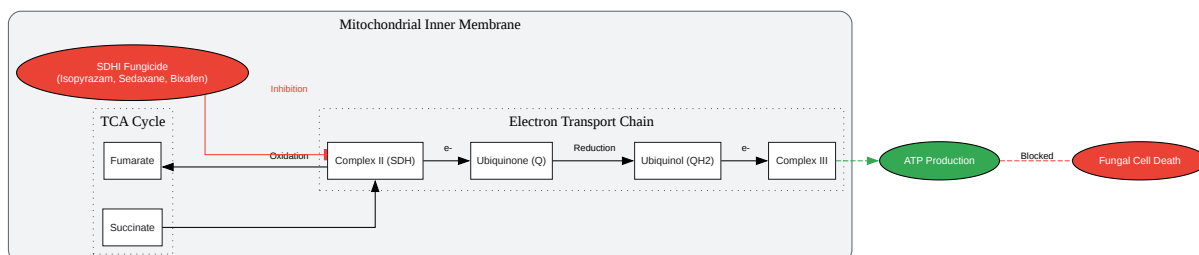
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three prominent succinate dehydrogenase inhibitor (SDHI) fungicides: isopyrazam, sedaxane, and bixafen. The syntheses of these compounds rely on the key intermediate, **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid**, and its subsequent coupling with specific amine moieties.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Isopyrazam, sedaxane, and bixafen all function by inhibiting the enzyme succinate dehydrogenase (SDH), which is a critical component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle in fungi. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate. This disruption of the electron transport chain prevents ATP production, leading to the cessation of fungal cellular respiration and ultimately, cell death.

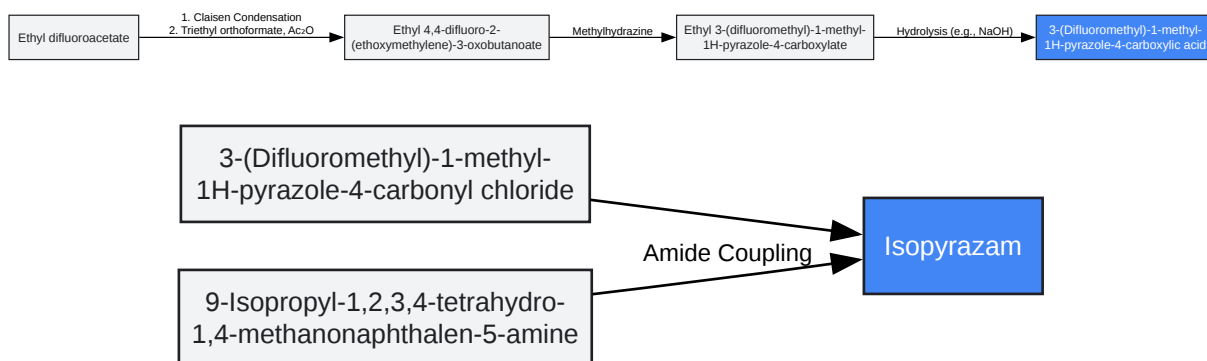


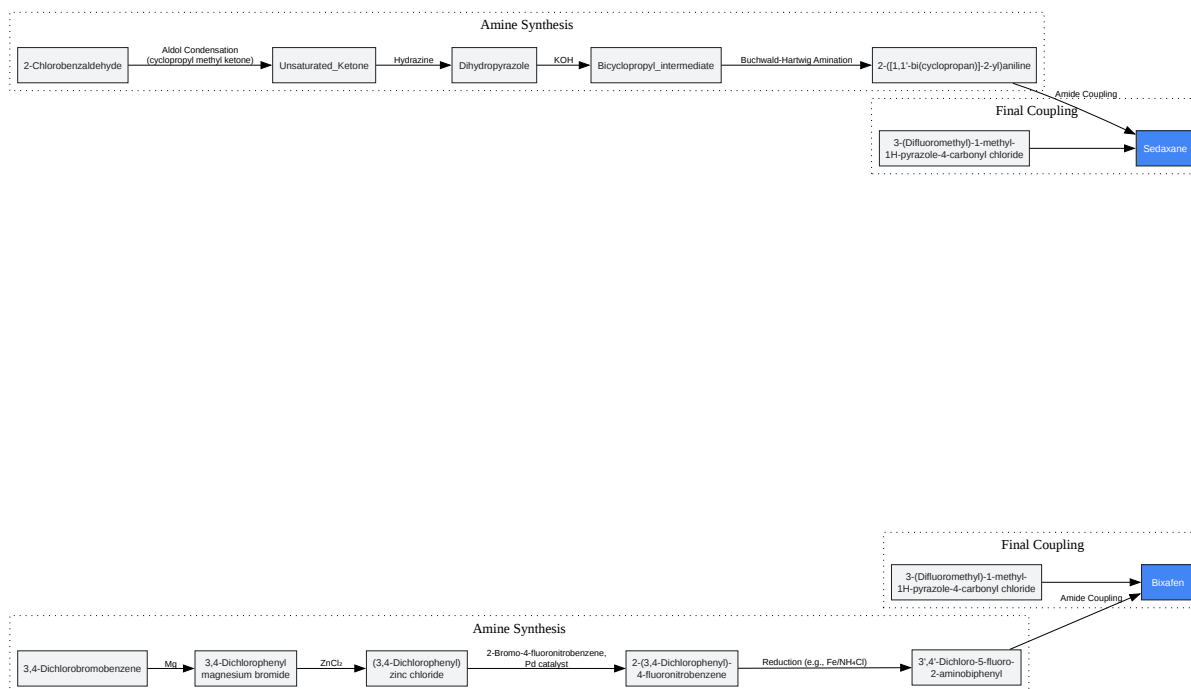
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Caption: Mechanism of action of SDHI fungicides.

Synthesis of the Common Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A common and crucial precursor for the synthesis of isopyrazam, sedaxane, and bixafen is **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid**.





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